

Valinomycin: A Technical Guide to Natural Sources and Isolation

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Compound of Interest		
Compound Name:	Valinotricin	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of Valinomycin, a potent cyclododecadepsipeptide antibiotic, and detailed methodologies for its isolation and purification. The information is compiled and presented to be a valuable resource for researchers in natural product chemistry, microbiology, and drug development.

Natural Sources of Valinomycin

Valinomycin is a secondary metabolite produced by a variety of microorganisms, primarily belonging to the genus Streptomyces. These bacteria are found in diverse environments, including soil, marine sediments, and as endophytes in plants. Several Bacillus species have also been identified as producers.

Valinomycin was first isolated from Streptomyces fulvissimus in 1955.[1] Since then, numerous other Streptomyces strains have been identified as producers. The production of valinomycin has been observed in Streptomyces species isolated from various environments such as soil, deserts, food, plants, feces, indoor air, and marine sponges.[1] Interestingly, some Bacillus strains, like Bacillus pumilus and Bacillus amyloliquefaciens, isolated from plants and seeds, have also been found to produce this compound.[1]

Below is a summary of microorganisms reported to produce Valinomycin.



Microorganism	Environment/Source	Reference
Streptomyces sp. ZJUT-IFE- 354	Soil	
Streptomyces fulvissimus	Soil	[1]
Streptomyces tsusimaensis	N/A	[2]
Streptomyces levoris A-9	N/A	[2]
Streptomyces exfoliatus	N/A	[3]
Streptomyces lavendulae ACR-DA1	North-Western Himalayan cold desert soil	[1]
Streptomyces sp. CBMAI 2042	Endophyte from Citrus sinensis branches	[4]
Streptomyces griseus	Indoor air and dust	[5]
Streptomyces anulatus	N/A	[6]
Streptomyces sp. PRL 1642	N/A	[6]
Streptomyces roseochromogenes	N/A	[7]
Streptomyces griseus var. flexipartum	N/A	[7]
Streptomyces cavourensis SV 21	Associated with sea cucumber	[7]
Bacillus pumilus	Brassica seeds and plants	[1]
Bacillus amyloliquefaciens	N/A	[1]

Valinomycin Production Yields

The yield of Valinomycin varies significantly depending on the producing strain and the fermentation conditions. Optimization of media components and culture parameters can dramatically increase production.



Microorganism	Yield (mg/L)	Key Fermentation Conditions	Reference
Streptomyces sp. ZJUT-IFE-354	191.26	Initial report	[8]
Streptomyces sp. ZJUT-IFE-354	457.23	Optimized medium (31 g/L glucose, 22 g/L soybean meal, 1.6 g/L K ₂ HPO ₄ ·3H ₂ O) and conditions (24h seed age, 8% inoculum, 28°C, initial pH 7.2, addition of 0.1% Bacillus cereus and 0.6% L-valine)	[3][9]
Streptomyces exfoliatus	32.8	Unified fermentation conditions for comparison of strains	[3]
Streptomyces fulvissimus	4.25	Unified fermentation conditions for comparison of strains	[3]
Streptomyces lavendulae ACR-DA1	0.3	Initial submerged growth	[1]
Streptomyces lavendulae ACR-DA1	19.4	Optimized synthetic mineral base starch medium at 10°C	[1]
Streptomyces sp. CBMAI 2042 (Wild Type)	0.231 - 0.491	GYM and A liquid media	[10]
Streptomyces sp. CBMAI 2042 (Mutant)	1.290 - 5.171	GYM and A liquid media after gene deletion	[10]
Streptomyces sp. M10	~3.83	Initial report	[1]

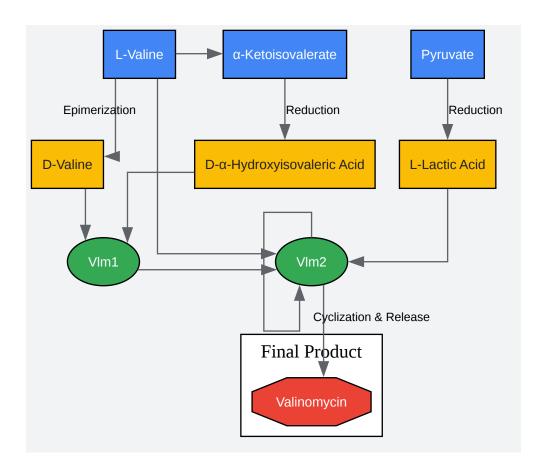


Biosynthesis of Valinomycin

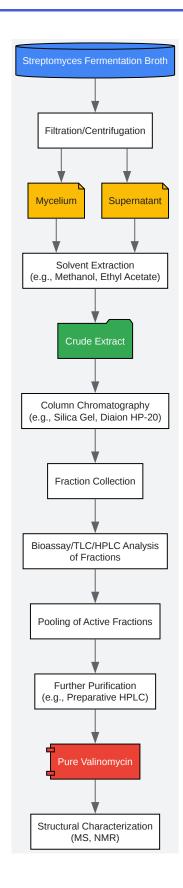
Valinomycin is synthesized via a non-ribosomal peptide synthetase (NRPS) pathway. The core of this pathway consists of two large multienzyme proteins, Valinomycin synthetase 1 (Vlm1) and Valinomycin synthetase 2 (Vlm2). These enzymes catalyze the condensation of L-valine, D-valine, L-lactic acid, and D- α -hydroxyisovaleric acid in a specific sequence.

The biosynthesis proceeds through the iterative condensation of a tetradepsipeptide unit (D-α-hydroxyisovaleric acid-D-valine-L-lactic acid-L-valine), which is repeated three times and then cyclized to form the final 36-membered ring structure of Valinomycin.









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